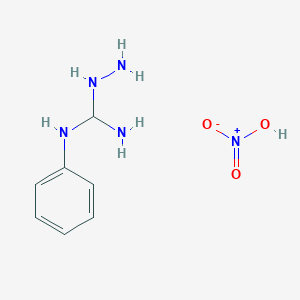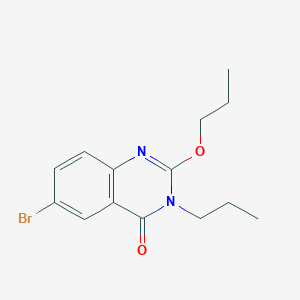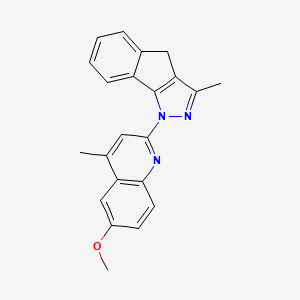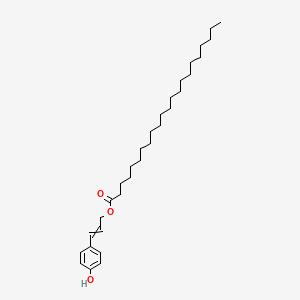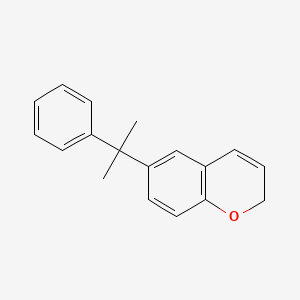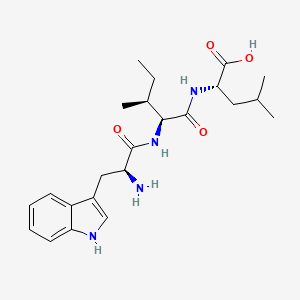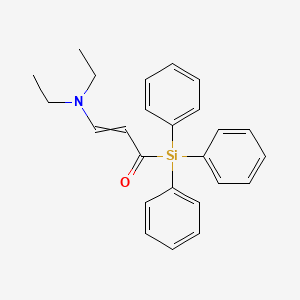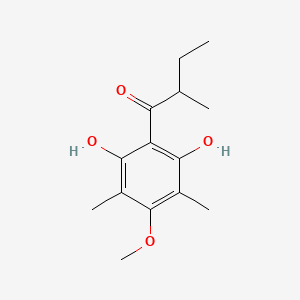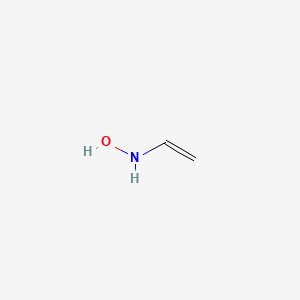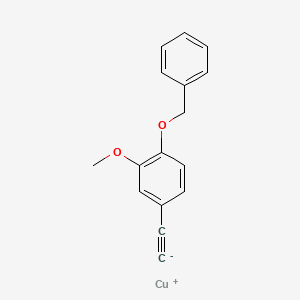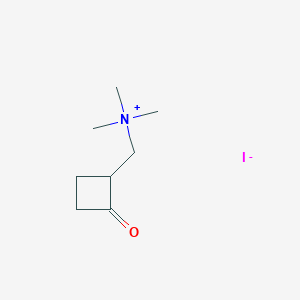
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide is a quaternary ammonium compound with the molecular formula C8H16INO. This compound is characterized by the presence of a trimethylammonium group attached to a 2-oxocyclobutyl moiety, with iodide as the counterion. It is a relatively rare and specialized chemical, often used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 2-oxocyclobutylmethanamine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the iodide ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the specific conditions would depend on the desired product.
Major Products
Substitution: The major product would be the corresponding quaternary ammonium salt with a different anion.
Oxidation: Depending on the conditions, various oxidized forms of the compound could be produced.
Scientific Research Applications
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving ion channels and neurotransmission.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide involves its interaction with molecular targets such as ion channels and enzymes. The trimethylammonium group can interact with negatively charged sites on proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the 2-oxocyclobutyl group.
N,N,N-Trimethyl(2-methylenecycloheptyl)methanaminium iodide: Contains a different cyclic structure.
Uniqueness
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide is unique due to the presence of the 2-oxocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quaternary ammonium compounds and contributes to its specialized applications in research.
Properties
CAS No. |
166672-52-2 |
|---|---|
Molecular Formula |
C8H16INO |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
trimethyl-[(2-oxocyclobutyl)methyl]azanium;iodide |
InChI |
InChI=1S/C8H16NO.HI/c1-9(2,3)6-7-4-5-8(7)10;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IQYUOUSFMMNCNI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CCC1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


